molecular formula C9H15NO6S B6209098 3-{[(tert-butoxy)carbonyl]amino}-1,1-dioxo-1lambda6-thietane-3-carboxylic acid CAS No. 2289845-01-6

3-{[(tert-butoxy)carbonyl]amino}-1,1-dioxo-1lambda6-thietane-3-carboxylic acid

Cat. No. B6209098
CAS RN: 2289845-01-6
M. Wt: 265.3
InChI Key:
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Description

3-{[(tert-butoxy)carbonyl]amino}-1,1-dioxo-1lambda6-thietane-3-carboxylic acid (TBCA) is an organic acid with a wide range of applications in scientific research. It is a derivative of thietane, a five-membered ring containing two oxygen atoms, one carbon atom, and two sulfur atoms. TBCA is used as a reagent in organic synthesis, and as an intermediate in the production of pharmaceuticals, agrochemicals, and other organic compounds. It also has potential applications in biochemistry and physiology research.

Scientific Research Applications

3-{[(tert-butoxy)carbonyl]amino}-1,1-dioxo-1lambda6-thietane-3-carboxylic acid has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, and as an intermediate in the production of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of peptide-based compounds, and as an additive in the production of polymers. In addition, 3-{[(tert-butoxy)carbonyl]amino}-1,1-dioxo-1lambda6-thietane-3-carboxylic acid has been used as a catalyst in the synthesis of organic compounds, and as a stabilizing agent in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-1,1-dioxo-1lambda6-thietane-3-carboxylic acid is not fully understood. However, it is known that the reaction of thietane with tert-butylchloroformate produces a mixture of 3-{[(tert-butoxy)carbonyl]amino}-1,1-dioxo-1lambda6-thietane-3-carboxylic acid and its isomer, 3-{[(tert-butoxy)carbonyl]amino}-1,1-dioxo-1lambda5-thietane-3-carboxylic acid. This mixture can then be separated by column chromatography. It is also believed that the reaction of thietane with tert-butyl bromoformate or tert-butyl sulfate produces a mixture of 3-{[(tert-butoxy)carbonyl]amino}-1,1-dioxo-1lambda6-thietane-3-carboxylic acid and its isomer.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-{[(tert-butoxy)carbonyl]amino}-1,1-dioxo-1lambda6-thietane-3-carboxylic acid are not yet fully understood. However, it is known that 3-{[(tert-butoxy)carbonyl]amino}-1,1-dioxo-1lambda6-thietane-3-carboxylic acid has been used as a reagent in the synthesis of peptide-based compounds, and as an additive in the production of polymers. In addition, 3-{[(tert-butoxy)carbonyl]amino}-1,1-dioxo-1lambda6-thietane-3-carboxylic acid has been used as a catalyst in the synthesis of organic compounds, and as a stabilizing agent in the production of pharmaceuticals.

Advantages and Limitations for Lab Experiments

3-{[(tert-butoxy)carbonyl]amino}-1,1-dioxo-1lambda6-thietane-3-carboxylic acid has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. In addition, it is relatively stable, and can be stored at room temperature. Another advantage is that it is soluble in a variety of solvents, including water, ethanol, and acetone. However, 3-{[(tert-butoxy)carbonyl]amino}-1,1-dioxo-1lambda6-thietane-3-carboxylic acid is not soluble in hydrocarbons, and it is not compatible with strong acids or bases.

Future Directions

There are a number of potential future directions for the use of 3-{[(tert-butoxy)carbonyl]amino}-1,1-dioxo-1lambda6-thietane-3-carboxylic acid in scientific research. One potential direction is the development of new synthetic methods for the production of 3-{[(tert-butoxy)carbonyl]amino}-1,1-dioxo-1lambda6-thietane-3-carboxylic acid and its isomer. Another potential direction is the development of new uses for 3-{[(tert-butoxy)carbonyl]amino}-1,1-dioxo-1lambda6-thietane-3-carboxylic acid, such as in the synthesis of peptide-based compounds, or as an additive in the production of polymers. In addition, further research could be conducted into the biochemical and physiological effects of 3-{[(tert-butoxy)carbonyl]amino}-1,1-dioxo-1lambda6-thietane-3-carboxylic acid, as well as its potential applications in biochemistry and physiology research.

Synthesis Methods

3-{[(tert-butoxy)carbonyl]amino}-1,1-dioxo-1lambda6-thietane-3-carboxylic acid can be synthesized by a number of different methods. The most common method is the reaction of thietane with tert-butylchloroformate in the presence of a base, such as sodium hydroxide. This reaction produces a mixture of 3-{[(tert-butoxy)carbonyl]amino}-1,1-dioxo-1lambda6-thietane-3-carboxylic acid and its isomer, 3-{[(tert-butoxy)carbonyl]amino}-1,1-dioxo-1lambda5-thietane-3-carboxylic acid. This mixture can then be separated by column chromatography. Other methods of synthesis include the reaction of thietane with tert-butyl bromoformate, or the reaction of thietane with tert-butyl sulfate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-{[(tert-butoxy)carbonyl]amino}-1,1-dioxo-1lambda6-thietane-3-carboxylic acid' involves the protection of the amine group, followed by the formation of the thietane ring and subsequent deprotection of the amine group.", "Starting Materials": [ "tert-butyl carbamate", "thiophosgene", "sodium hydroxide", "acetic acid", "ethanol", "water" ], "Reaction": [ "tert-butyl carbamate is reacted with thiophosgene in the presence of sodium hydroxide to form the corresponding isothiocyanate", "the isothiocyanate is then reacted with acetic acid to form the corresponding thioacetate", "the thioacetate is then reacted with ethanol to form the thietane ring", "the amine group is then deprotected using hydrochloric acid to yield the final product" ] }

CAS RN

2289845-01-6

Product Name

3-{[(tert-butoxy)carbonyl]amino}-1,1-dioxo-1lambda6-thietane-3-carboxylic acid

Molecular Formula

C9H15NO6S

Molecular Weight

265.3

Purity

95

Origin of Product

United States

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